[tert-butyl(phenyl)phosphoryl]methanol
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Overview
Description
[tert-butyl(phenyl)phosphoryl]methanol is an organophosphorus compound that features a phosphoryl group bonded to a methanol moiety, with tert-butyl and phenyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butyl(phenyl)phosphoryl]methanol typically involves the reaction of tert-butylphenylphosphine with formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[tert-butyl(phenyl)phosphoryl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The methanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Scientific Research Applications
[tert-butyl(phenyl)phosphoryl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which [tert-butyl(phenyl)phosphoryl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of biological molecules. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Di-tert-butylphosphine: Known for its steric bulk and use in coordination chemistry.
Phenylphosphonic acid: Utilized in material science and as a flame retardant.
Uniqueness
[tert-butyl(phenyl)phosphoryl]methanol stands out due to its unique combination of tert-butyl and phenyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.
Properties
IUPAC Name |
[tert-butyl(phenyl)phosphoryl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O2P/c1-11(2,3)14(13,9-12)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUQSBLQZUAVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(CO)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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